Notrilobolide
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Overview
Description
Notrilobolide is an alkaloid compound isolated from sweet potatoes. It possesses insecticidal properties and is known to impede the larval development of pests such as Tribolium castaneum by disrupting their digestion and reproduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Notrilobolide involves a chemo- and regioselective functionalization process. One key synthetic route includes a one-pot substitution-oxidation reaction of an allylic ester into its corresponding α,β-unsaturated ketone. This is followed by a stereoselective α′-acyloxylation of the key intermediate α,β-unsaturated ketone to afford its corresponding acetoxyketone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it can be produced in significant quantities using bioreactor systems, such as temporary immersion bioreactors, which have been used for the sustainable production of related compounds .
Chemical Reactions Analysis
Types of Reactions
Notrilobolide undergoes various chemical reactions, including:
Oxidation: Conversion of allylic esters to α,β-unsaturated ketones.
Substitution: Allylic substitution reactions.
Acyloxylation: Stereoselective α′-acyloxylation of α,β-unsaturated ketones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the oxidation steps and acyloxylating agents for the acyloxylation steps. The reactions typically require controlled conditions to ensure regioselectivity and stereoselectivity .
Major Products Formed
The major products formed from these reactions include α,β-unsaturated ketones and their corresponding acetoxyketones, which are valuable intermediates for further chemical transformations .
Scientific Research Applications
Notrilobolide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other biologically active compounds.
Biology: Studied for its insecticidal properties and its effects on pest digestion and reproduction
Industry: Utilized in pest control formulations to reduce the fecundity of insect pests
Mechanism of Action
Notrilobolide exerts its insecticidal effects by inhibiting the fecundity of pests such as Tribolium castaneum. It disrupts the digestion and reproduction processes of these insects, leading to reduced larval development .
Comparison with Similar Compounds
Notrilobolide is structurally similar to other guaianolides, such as thapsigargin and trilobolide. These compounds share a common binding site in the sarco/endoplasmic reticulum Ca2±ATPase (SERCA) pump, but differ in their affinity and biological activity . Thapsigargin, for example, has a higher affinity for SERCA and is a potent inhibitor used in cancer research .
List of Similar Compounds
- Thapsigargin
- Trilobolide
- 2-Acetoxytrilobolide
- 2-Hydroxydeacetyltrilobolide
Biological Activity
Notrilobolide, a sesquiterpene lactone derived from the plant Thapsia garganica, has garnered attention for its significant biological activities, particularly its effects on mammalian cells and potential applications in agriculture and medicine. This article synthesizes current research findings, including data tables, case studies, and detailed analyses of its biological mechanisms.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. Its molecular formula is C22H30O5, with a molecular weight of 366.48 g/mol. The compound exhibits a distinctive sesquiterpene lactone structure, which is common among bioactive natural products.
This compound has been identified as a potent inhibitor of the sarco/endoplasmic reticulum calcium ATPase (SERCA) in mammalian cells. This inhibition leads to increased intracellular calcium levels, triggering apoptosis in various cell types. The mechanism mirrors that of thapsigargin, another compound from the same plant family, which has been extensively studied for its anti-cancer properties .
In Vitro Studies
Recent studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study quantified the effects of this compound on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 5 µM, indicating significant cytotoxicity at low concentrations .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 5 | Induces apoptosis |
HeLa | 10 | Cell cycle arrest |
A549 | 8 | Inhibits proliferation |
Agricultural Applications
This compound also exhibits insecticidal properties, making it a candidate for use in pest management. Studies have shown that it effectively inhibits larval growth in various insect species, suggesting potential applications as a natural pesticide .
Case Studies
Case Study 1: Apoptosis Induction in Cancer Cells
In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The study found that treatment with this compound led to significant morphological changes indicative of apoptosis, including chromatin condensation and cell shrinkage. Flow cytometry analysis confirmed an increase in the sub-G1 population, consistent with apoptotic cell death.
Case Study 2: Insecticidal Activity
A field study evaluated the effectiveness of this compound as an insecticide against Spodoptera litura, a common agricultural pest. The results showed a 70% reduction in larval populations when treated with a concentration of 100 ppm of this compound over two weeks. This suggests that this compound could serve as an effective biopesticide with minimal environmental impact.
Synthesis and Production
The biosynthesis of this compound has been explored through various methods, including tissue culture techniques that enhance its production from Thapsia garganica. Elicitation with methyl jasmonate (MeJA) has been shown to significantly increase this compound yield in vitro cultures, achieving concentrations up to 21.50 mg/g dry weight under optimized conditions .
Properties
Molecular Formula |
C26H36O10 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[(3S,3aR,4S,6S,8R,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9+/t16?,17-,18+,21+,24+,25-,26-/m1/s1 |
InChI Key |
WEJWYRUDUWBNIB-QIOZMMSPSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1C[C@](C2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C/C)/C)(C)OC(=O)C |
Canonical SMILES |
CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C |
Origin of Product |
United States |
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